molecular formula C10H9BrClNO B11850807 3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole

Cat. No.: B11850807
M. Wt: 274.54 g/mol
InChI Key: AAYODCXUQVGEGR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromomethyl, chloro, and methoxy substituents on the indole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromomethylation of 6-chloro-5-methoxyindole. This can be achieved using bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carbonyl-containing compound.

Scientific Research Applications

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the indole ring can influence its behavior in various chemical reactions, making it a versatile compound for research and industrial applications.

Biological Activity

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological activities. The structural features of this compound, particularly the presence of a bromomethyl group, a chlorine atom, and a methoxy group, contribute significantly to its pharmacological potential. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves bromomethylation of 5-methoxyindole. Various methods have been reported, including the use of bromine and suitable solvents to facilitate the reaction. The molecular formula for this compound is C₉H₈BrClN, with a molecular weight of approximately 233.52 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit pro-apoptotic effects and cytotoxicity against various cancer cell lines. For instance, studies have shown that indole-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. Compounds similar to this compound have demonstrated activity against both bacterial and fungal pathogens. In particular, compounds with halogen substitutions have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anti-inflammatory Properties

Indoles are also recognized for their anti-inflammatory effects. The presence of electron-donating groups such as methoxy enhances the anti-inflammatory activity by modulating inflammatory mediators . This suggests that this compound may possess similar properties, making it a candidate for further investigation in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Interaction with Biological Targets : The bromomethyl group may facilitate binding to specific biological targets, enhancing the compound's efficacy.
  • Modulation of Signaling Pathways : Similar indole derivatives have been shown to influence signaling pathways related to apoptosis and inflammation.

Case Studies

Several studies have explored the biological activity of indole derivatives closely related to this compound:

  • Anticancer Study : A series of indole derivatives were synthesized and evaluated for their cytotoxic properties using the Brine Shrimp Lethality Bioassay (BSLB). Compounds with similar structural features exhibited LC50 values indicating significant cytotoxicity .
  • Antimicrobial Evaluation : A library of indole derivatives was screened for antimicrobial activity against MRSA and C. neoformans. Certain analogues demonstrated MIC values as low as 0.25 µg/mL, highlighting the potential effectiveness of halogenated indoles in treating resistant infections .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerIndole derivativesInduced apoptosis, inhibited cell proliferation
AntimicrobialHalogenated indolesEffective against MRSA (MIC ≤ 0.25 µg/mL)
Anti-inflammatoryMethoxy-substituted indolesReduced inflammatory mediator levels

Properties

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

3-(bromomethyl)-6-chloro-5-methoxy-1H-indole

InChI

InChI=1S/C10H9BrClNO/c1-14-10-2-7-6(4-11)5-13-9(7)3-8(10)12/h2-3,5,13H,4H2,1H3

InChI Key

AAYODCXUQVGEGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)CBr)Cl

Origin of Product

United States

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